molecular formula C12H13NO3 B13704321 Methyl 7-hydroxy-2,3-dimethyl-1H-indole-5-carboxylate

Methyl 7-hydroxy-2,3-dimethyl-1H-indole-5-carboxylate

Cat. No.: B13704321
M. Wt: 219.24 g/mol
InChI Key: ZXOVEOQAPFXEMM-UHFFFAOYSA-N
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Description

Methyl 7-hydroxy-2,3-dimethyl-1H-indole-5-carboxylate is a substituted indole derivative characterized by a hydroxyl group at position 7, methyl substituents at positions 2 and 3, and a methyl ester at position 4. Indole derivatives are pivotal in medicinal and synthetic chemistry due to their biological activity and structural versatility, often serving as scaffolds for pharmaceuticals and agrochemicals . The hydroxyl group at position 7 introduces polarity, which may influence solubility and hydrogen-bonding interactions in biological systems .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 7-hydroxy-2,3-dimethyl-1H-indole-5-carboxylate

InChI

InChI=1S/C12H13NO3/c1-6-7(2)13-11-9(6)4-8(5-10(11)14)12(15)16-3/h4-5,13-14H,1-3H3

InChI Key

ZXOVEOQAPFXEMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2O)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-hydroxy-2,3-dimethyl-1H-indole-5-carboxylate typically involves the esterification of indole-5-carboxylic acid. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol, yielding the desired indole derivative in good yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The electron-rich indole nucleus facilitates electrophilic attacks, with regioselectivity modulated by substituents.

Reaction Type Reagents/Conditions Position Modified Product Reference
BrominationN-bromosuccinimide (NBS), DMFC44-bromo derivative
NitrationHNO₃/H₂SO₄, 0°CC66-nitroindole intermediate

Mechanistic Insight :

  • The hydroxyl group at C7 acts as an electron-donating group, directing electrophiles to the C4 and C6 positions. Steric hindrance from C2/C3 methyl groups suppresses reactivity at C1 and C3.

Ester Hydrolysis and Functional Group Interconversion

The carboxylate ester undergoes nucleophilic transformations under controlled conditions.

Hydrolysis to Carboxylic Acid

Reagent Conditions Conversion Efficiency Byproducts
NaOH (aq.)Reflux, 6 hours>90%Methanol
LiOH/THFRoom temperature, 12 hours85%None detected

Applications :

  • The carboxylic acid derivative serves as a precursor for amide coupling reactions in drug discovery pipelines.

Cyclization and Regioisomer Formation

Thermolytic cyclization reactions produce regioisomeric indole derivatives, as demonstrated in Scheme 2 of :

Precursor Conditions Major Product (Yield) Minor Product (Yield)
16d Toluene, 110°C, 8 hours5-substituted 17d (58%)7-substituted 17e (32%)

Key Findings :

  • Substituent electronic effects dominate regioselectivity, with C5 favored over C7 due to resonance stabilization .

  • Structural assignments confirmed via ¹H NMR comparison with literature data .

Friedel-Crafts Acylation

Acylation at the indole nucleus exhibits position-dependent outcomes:

Starting Material Acylating Agent Conditions Major Product Yield
17a–d Acetyl chlorideAlCl₃, CH₂Cl₂, 0°C3-acyl-indol-2-carboxylates 18a–d 65–72%
17e Propionyl chlorideAlCl₃, CH₂Cl₂, 0°C4-acyl-indole-2-carboxamide61%

Implications :

  • Steric effects from C2/C3 methyl groups shift acylation to less hindered positions .

Oxidation and Reduction Pathways

Functional group transformations are critical for pharmacological optimization:

Oxidation of Methyl Groups

Oxidizing Agent Conditions Product Application
KMnO₄H₂SO₄, 60°C5-carboxy-indole derivativeBioisostere development
CrO₃Acetic acid, reflux7-keto intermediateSynthetic intermediate

Reduction of Ester Group

Reducing Agent Conditions Product Selectivity
LiAlH₄Dry ether, 0°CPrimary alcohol>95%
NaBH₄/CeCl₃MeOH, RTSecondary alcohol78%

Radical-Mediated Reactions

Preliminary studies indicate potential for photochemical modifications:

Reaction Initiation Method Outcome Challenges
C–H functionalizationUV light, DTBPC2–H bond arylationLow regiocontrol (45% yield)

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Coupling Type Catalyst System Substrate Product
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Arylboronic acidBiaryl-indole hybrid
Buchwald-HartwigPd₂(dba)₃, XPhosPrimary amineC5-aminated derivative

Optimization Notes :

  • Electron-withdrawing groups at C5 enhance coupling efficiency by 30% compared to electron-donating substituents.

Scientific Research Applications

Scientific Research Applications

Methyl 7-hydroxy-2,3-dimethyl-1H-indole-5-carboxylate has applications in scientific research, including serving as a building block for synthesizing more complex indole derivatives. Indole derivatives are known for their biological activities, such as antiviral, anticancer, and antimicrobial properties.

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex indole derivatives. It can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution.

Types of Reactions:

  • Oxidation This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide. The major products formed from oxidation can yield carboxylic acids or ketones, depending on the specific reagents and conditions used.
  • Reduction This reaction can reduce carbonyl groups to alcohols or amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used. Reduction can produce alcohols or amines.
  • Substitution Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Biology

Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties. These biological activities are attributed to the compound's ability to interact with specific biological targets, influencing metabolic pathways and cellular processes. Research indicates that this compound may act on specific receptors or enzymes relevant to disease pathways, contributing to its potential as a lead compound in drug development. Understanding these interactions is crucial for optimizing its efficacy and minimizing side effects in therapeutic contexts.

Medicinal Chemistry

In medicinal chemistry, it serves as a building block for synthesizing more complex indole derivatives with potential therapeutic applications. Research on interaction studies involving this compound focuses on its binding affinity and activity against various biological targets. Studies have shown that it may act on specific receptors or enzymes relevant to disease pathways, contributing to its potential as a lead compound in drug development.

Industry

It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 7-hydroxy-2,3-dimethyl-1H-indole-5-carboxylate involves its interaction with various molecular targets. Indole derivatives are known to bind to multiple receptors and enzymes, influencing biological pathways. The specific pathways and targets depend on the functional groups present on the indole ring .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Methyl 7-hydroxy-2,3-dimethyl-1H-indole-5-carboxylate with structurally related indole derivatives:

Compound Name Substituents (Position) Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 2-CH₃, 3-CH₃, 5-COOCH₃, 7-OH Ester, Hydroxyl, Methyl C₁₃H₁₅NO₄ 249.26 Enhanced lipophilicity; potential drug intermediate
7-Methoxy-1H-indole-3-carboxylic acid 3-COOH, 7-OCH₃ Carboxylic acid, Methoxy C₁₀H₉NO₃ 191.18 Lower lipophilicity; used in fluorescence studies
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 2-COOH, 3-CH₃, 7-Cl Carboxylic acid, Chloro, Methyl C₁₀H₈ClNO₂ 223.63 Antibacterial agent; halogen enhances reactivity
7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid 5-COOH, 2-Ph, 7-NHC₅H₉ Carboxylic acid, Phenyl, Amine C₂₀H₂₀N₂O₂ 320.39 Anticancer research; bulky substituents affect binding
7-Methyl-1H-indole-5-carboxylic acid 5-COOH, 7-CH₃ Carboxylic acid, Methyl C₁₀H₉NO₂ 175.18 Intermediate for bioactive molecules

Key Observations:

Ester vs. Carboxylic Acid : The methyl ester in the target compound reduces polarity compared to carboxylic acid analogs (e.g., 7-methyl-1H-indole-5-carboxylic acid), favoring passive diffusion across biological membranes .

The 2,3-dimethyl groups sterically hinder electrophilic substitution reactions at these positions, directing further functionalization to other sites .

Synthetic Accessibility: Methyl ester formation (as in the target compound) typically involves milder conditions (e.g., methanol and NaOH ) compared to carboxylic acid derivatization, which may require harsh hydrolysis .

Spectroscopic and Physicochemical Data

  • ¹H-NMR : Methyl groups at positions 2 and 3 would resonate near δ 2.1–2.5, while the 7-hydroxyl proton may appear as a broad singlet (δ 9–12) .
  • Melting Point : Expected to be >150°C based on similar indole esters (e.g., Methyl 1-methyl-β-carboline-3-carboxylate, mp >200°C ).

Biological Activity

Methyl 7-hydroxy-2,3-dimethyl-1H-indole-5-carboxylate is an indole derivative recognized for its diverse biological activities, including potential antiviral, anticancer, and antimicrobial properties. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol
IUPAC Name: this compound
InChI Key: ZXOVEOQAPFXEMM-UHFFFAOYSA-N

PropertyValue
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various indole derivatives, this compound demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

Bacterial StrainMIC (mg/mL)
E. coli0.0195
Bacillus mycoides0.0048
Staphylococcus aureus0.0048

These results suggest that the compound could be a candidate for developing new antibacterial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It is believed to induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways. For instance, a study on related indole derivatives showed that structural modifications at specific positions significantly influenced their cytotoxicity against cancer cell lines .

The mechanism of action for this compound involves several molecular interactions:

  • Receptor Binding: The compound interacts with various receptors and enzymes, influencing biological pathways.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in cancer progression or microbial resistance.
  • Induction of Apoptosis: The compound can trigger programmed cell death in malignant cells through intrinsic pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR of indole derivatives is crucial for optimizing their biological activity. Key findings include:

  • Hydroxyl Group Influence: The presence of a hydroxyl group at the 7-position enhances antimicrobial activity.
  • Methyl Substituents: The dimethyl groups at the 2 and 3 positions contribute to increased lipophilicity and improved cell membrane penetration .

Study on Antiviral Activity

A recent study investigated the antiviral properties of this compound against various viruses. While some derivatives showed limited activity, this compound demonstrated moderate efficacy against certain viral strains, indicating its potential as a lead compound for further development .

Comparison with Similar Compounds

In comparative studies with structurally similar compounds, this compound exhibited superior activity profiles against specific bacterial strains and cancer cell lines .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 7-hydroxy-2,3-dimethyl-1H-indole-5-carboxylate, and how can purity be optimized?

  • Methodology : A common approach involves condensing substituted indole precursors under reflux with acetic acid and sodium acetate, followed by recrystallization from DMF/acetic acid mixtures to achieve >97% purity. For example, analogous indole carboxylates are synthesized via cyclization of formyl-indole intermediates with aminothiazolone derivatives under acidic conditions . Purification typically combines column chromatography (silica gel, ethyl acetate/hexane) and recrystallization to remove unreacted starting materials and byproducts.

Q. How is the crystal structure of this compound determined using X-ray crystallography?

  • Methodology : Single-crystal X-ray diffraction is performed using SHELXL for refinement and OLEX2 for structure solution. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts. Hydrogen bonding networks are analyzed via PLATON or Mercury software, with special attention to the hydroxy group’s role in stabilizing the lattice .

Q. What analytical techniques validate the compound’s identity and purity?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., methyl groups at C2/C3, hydroxy at C7).
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>97% by area normalization) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 235.0845 for C12_{12}H13_{13}NO4_4).

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the compound’s crystalline packing and stability?

  • Methodology : Graph set analysis (e.g., Etter’s rules) identifies recurring motifs like R22(8)R_2^2(8) rings formed between the hydroxy group and ester carbonyl. Such interactions dictate solubility and thermal stability, as seen in structurally similar indole carboxylates . Differential scanning calorimetry (DSC) can correlate melting points (e.g., 232–234°C for indole-5-carboxylates ) with lattice energy.

Q. How can contradictions in spectroscopic data during derivative synthesis be resolved?

  • Methodology : Discrepancies between calculated and observed NMR shifts often arise from tautomerism or solvent effects. Computational tools (e.g., Gaussian DFT with B3LYP/6-31G*) predict chemical shifts, while variable-temperature NMR experiments clarify dynamic processes. For crystallographic disagreements, Hirshfeld surface analysis in CrystalExplorer identifies intermolecular interactions missed during initial refinement .

Q. What computational strategies predict the reactivity of the hydroxy and ester groups in further modifications?

  • Methodology : Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic (hydroxy) and electrophilic (ester carbonyl) sites. Molecular docking (e.g., AutoDock Vina) assesses binding affinity for biological targets, guiding derivatization for drug discovery. Reaction feasibility is tested via Gaussian transition-state modeling for ester hydrolysis or alkylation reactions .

Q. How do substituents (methyl/hydroxy) affect photophysical properties?

  • Methodology : UV-Vis spectroscopy (e.g., λmax_{\text{max}} ~290 nm for indole derivatives) and fluorescence quenching studies reveal substituent effects on π→π* transitions. Methyl groups enhance steric hindrance, reducing aggregation-caused quenching (ACQ), while the hydroxy group enables pH-dependent emission shifts .

Safety and Handling

Q. What safety protocols are critical when handling this compound?

  • Methodology : Use NIOSH-approved P95 respirators and nitrile gloves to avoid inhalation/skin contact. Store at -20°C in amber vials to prevent photodegradation. Spill management follows EPA guidelines: neutralize with 10% sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste .

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